![molecular formula C14H9ClF3NO4S B2904962 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid CAS No. 328028-29-1](/img/structure/B2904962.png)

2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

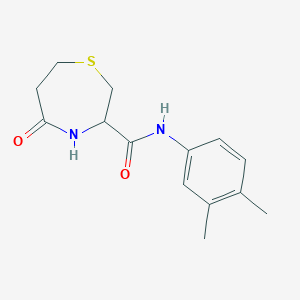

Molecular Structure Analysis

The molecular structure of a similar compound, “2-Chloro-5-(trifluoromethyl)benzoic acid”, has a molecular formula of C8H4ClF3O2, an average mass of 224.564 Da, and a monoisotopic mass of 223.985199 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-Chloro-5-(trifluoromethyl)benzoic acid”, include a molecular formula of C8H4ClF3O2, an average mass of 224.564 Da, and a monoisotopic mass of 223.985199 Da .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysts

Uricosuric Agent Synthesis : A study described the synthesis of (mono- and di-substituted sulfamoyl)benzoic acids, including 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid, as potential uricosuric agents for treating gout and gouty arthritis (Sarbanes, 2002).

Catalysis in Organic Synthesis : A study by Karimi-Jaberi et al. (2012) used a related compound, 1,3,5-Tris(hydrogensulfato) benzene, as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the role of similar benzene derivatives in organic synthesis reactions (Karimi-Jaberi et al., 2012).

Electrochemical Studies : Mandić et al. (2004) explored the electrochemical behavior of compounds like 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid, focusing on their reduction in aqueous solutions and their potential applications in electrochemistry (Mandić et al., 2004).

Environmental and Water Treatment Research

Treatment of Dye Solutions : Liu et al. (2012) researched novel sulfonated thin-film composite nanofiltration membranes, which are relevant to the treatment of dye solutions in environmental applications. The study highlights the importance of compounds like 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid in improving water flux and dye rejection in filtration processes (Liu et al., 2012).

Chlorination Disinfection by-products : Xiao et al. (2013) investigated the transformation mechanism of benzophenone-4 in chlorination disinfection, which is relevant to understanding the environmental impact and behavior of similar benzoic acid derivatives during water treatment processes (Xiao et al., 2013).

Pharmaceutical and Biomedical Research

Protein Binding Studies : Zia and Price (1975) conducted a study on the binding of drugs, including sulfonylurea derivatives, to bovine serum albumin. This research provides insights into the interactions of similar benzoic acid derivatives with proteins, which is crucial for pharmaceutical applications (Zia & Price, 1975).

Toxicity Assessment : Gorokhova et al. (2020) assessed the toxicity of benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids. This study is pertinent for understanding the safety profile of similar compounds in pharmaceutical contexts (Gorokhova et al., 2020).

Antimicrobial Activity : Nakazumi et al. (1984) synthesized various 3-(substituted methyl)thioflavones from compounds related to 2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid, demonstrating significant antimicrobial activity against Trichophytons, which indicates potential applications in antimicrobial drug development (Nakazumi et al., 1984).

Safety and Hazards

The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)benzoic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-chloro-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3NO4S/c15-12-5-4-10(7-11(12)13(20)21)24(22,23)19-9-3-1-2-8(6-9)14(16,17)18/h1-7,19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALCSNQWIXSHNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-{[3-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2904879.png)

![3-methyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2904881.png)

![3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2904883.png)

![2-(2-Formylphenoxy)-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]acetamide](/img/structure/B2904889.png)

![6-(3-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2904891.png)

![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2904897.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2904898.png)

![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2904899.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2904901.png)